HMCTS is a silicon-based molecule with the formula C₆H₂₁N₃Si₃. It belongs to a class of compounds called cyclosilazanes, characterized by a ring structure containing alternating silicon and nitrogen atoms []. In HMCTS, each silicon atom is bonded to two methyl groups (CH₃) and the nitrogen atoms each have a hydrogen atom (H) attached [].
HMCTS has been studied for its potential applications in various fields, particularly in the semiconductor industry [].
HMCTS has a six-membered ring structure with alternating silicon (Si) and nitrogen (N) atoms. Each silicon atom is bonded to two methyl groups, and each nitrogen atom is bonded to a hydrogen atom []. This ring structure and the presence of methyl groups influence several key features:
HMCTS can be synthesized by the reaction of dimethylsilane (SiH₂(CH₃)₂) with ammonia (NH₃) at elevated temperatures [].
SiH₂(CH₃)₂ + 3 NH₃ → (CH₃)₂Si-NH-Si(CH₃)₂-NH-Si(CH₃)₂-NH₂ + 6 H₂ (Eq. 1)
HMCTS is a precursor for depositing thin films of silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) []. These thin films are crucial components in various electronic devices. During chemical vapor deposition (CVD), HMCTS decomposes at high temperatures to release reactive species that form the desired thin film [].
(Si(CH₃)₂-NH-)₃ → Si₃N₄ + 6 CH₃ + 3 H₂ (Eq. 2) (This is a simplified representation of the decomposition reaction)
Flammable;Irritant